1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene: is a complex organic compound characterized by the presence of bromine atoms and ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene typically involves the bromination of a precursor benzene derivative followed by etherification. One common method involves the reaction of 1,2-dibromobenzene with 6-(2-methoxyethoxy)hexanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkages .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ether linkages can be oxidized under strong oxidative conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce carbonyl-containing compounds .
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism by which 1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene exerts its effects is largely dependent on its interactions with other molecules. The bromine atoms and ether linkages play a crucial role in its reactivity. For instance, the bromine atoms can participate in electrophilic aromatic substitution reactions, while the ether linkages can undergo cleavage under acidic or basic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene
- 1,2-Dibromo-4,5-bis(octyloxy)benzene
- 1,4-Dibromo-2,5-dimethoxybenzene
Uniqueness
1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene is unique due to its specific substitution pattern and the presence of long ether chains. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
646066-52-6 |
---|---|
Molekularformel |
C24H40Br2O6 |
Molekulargewicht |
584.4 g/mol |
IUPAC-Name |
1,2-dibromo-4,5-bis[6-(2-methoxyethoxy)hexoxy]benzene |
InChI |
InChI=1S/C24H40Br2O6/c1-27-15-17-29-11-7-3-5-9-13-31-23-19-21(25)22(26)20-24(23)32-14-10-6-4-8-12-30-18-16-28-2/h19-20H,3-18H2,1-2H3 |
InChI-Schlüssel |
WVGNSXKPYAEZPL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCCCCCOC1=CC(=C(C=C1OCCCCCCOCCOC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.